![molecular formula C7H9N B8051633 1-Methyl-2-vinyl-1H-pyrrole CAS No. 2540-06-9](/img/structure/B8051633.png)
1-Methyl-2-vinyl-1H-pyrrole
Overview
Description
1-Methyl-2-vinyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group at the nitrogen atom and a vinyl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinyl-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with acetylene in the presence of a suitable catalyst. Another method includes the use of vinyl halides and 1-methylpyrrole under palladium-catalyzed coupling conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-vinyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: 1-Methyl-2-ethyl-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
1-Methyl-2-vinyl-1H-pyrrole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its vinyl group allows for further functionalization through various reactions, such as polymerization and cross-coupling reactions.
Table 1: Synthetic Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Polymerization | Heat, catalyst | Polymers with enhanced properties |
Cross-Coupling | Pd-catalyzed reactions | Biologically active compounds |
Electrophilic Addition | Lewis acid catalysis | Functionalized pyrroles |
Medicinal Chemistry
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. The compound has been explored for its potential as a therapeutic agent targeting specific biological pathways.
Case Study: Anticancer Activity
A study demonstrated that this compound derivatives showed selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Table 2: Biological Activities of Pyrrole Derivatives
Activity Type | Compound Structure | Target Organism/Cell Line |
---|---|---|
Antimicrobial | This compound | Staphylococcus aureus |
Anticancer | Derivative A | HeLa cells |
Enzyme Inhibition | Derivative B | COX-2 |
Material Science
Applications in Electronics and Polymers
The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form conductive polymers enhances its utility in these fields.
Table 3: Properties of Conductive Polymers Derived from Pyrroles
Property | Value |
---|---|
Conductivity | High (up to 10 S/cm) |
Thermal Stability | Excellent (>200°C) |
Processability | Soluble in common solvents |
Environmental Applications
Role as a Green Solvent
Recent studies have shown that pyrrole derivatives can act as green solvents in chemical reactions, reducing the environmental impact of traditional solvents. The low toxicity and biodegradability of these compounds make them ideal alternatives.
Case Study: Green Chemistry
In a comparative study, reactions conducted using this compound as a solvent demonstrated higher yields and reduced waste compared to conventional solvents.
Mechanism of Action
The mechanism by which 1-Methyl-2-vinyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The vinyl group allows for polymerization reactions, while the pyrrole ring can participate in π-π stacking interactions and hydrogen bonding. These interactions are crucial in its applications in materials science and medicinal chemistry .
Comparison with Similar Compounds
1-Methylpyrrole: Lacks the vinyl group, making it less reactive in polymerization reactions.
2-Vinylpyrrole: Similar structure but without the methyl group at the nitrogen atom.
1-Vinyl-2-methylpyrrole: Similar but with different substitution patterns.
Uniqueness: 1-Methyl-2-vinyl-1H-pyrrole is unique due to the presence of both a methyl group at the nitrogen atom and a vinyl group at the second carbon atom. This dual substitution enhances its reactivity and versatility in various chemical reactions and applications .
Biological Activity
1-Methyl-2-vinyl-1H-pyrrole (MVHP) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by research findings from various sources.
Chemical Structure and Properties
This compound is characterized by its five-membered heterocyclic structure containing nitrogen. Its molecular formula is CHN, and it possesses a vinyl group attached to the pyrrole ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of MVHP typically involves the reaction of 1-methylpyrrole with vinyl compounds. One common method includes the use of vinyl aziridines, which can yield various products through palladium-catalyzed reactions. The efficiency of these reactions can vary based on the substituents on the pyrrole ring and reaction conditions .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including MVHP. Research indicates that certain pyrrole compounds exhibit significant activity against a range of bacterial strains, primarily due to their ability to interact with bacterial cell membranes or interfere with cellular processes. MVHP's structural features may enhance its interaction with bacterial targets, contributing to its efficacy as an antibacterial agent .
Anti-inflammatory Effects
In vitro studies have shown that MVHP and related compounds can inhibit pro-inflammatory cytokines. For example, a study demonstrated that specific pyrrole derivatives exhibited dose-dependent inhibition of cytokines such as IL-1β and TNF-α, suggesting potential applications in treating inflammatory conditions . The mechanism of action likely involves modulation of signaling pathways associated with inflammation.
Cytotoxicity
The cytotoxic effects of MVHP have also been evaluated in various cancer cell lines. Preliminary results indicate that MVHP may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing anticancer therapies that minimize side effects .
Case Studies
- Antibacterial Study : A recent investigation assessed the antibacterial activity of several pyrrole derivatives, including MVHP, against Gram-positive and Gram-negative bacteria. The results indicated that MVHP displayed moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Research : In a controlled study involving carrageenan-induced paw edema in rats, MVHP demonstrated significant anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to reduce edema over time suggests a promising therapeutic profile for inflammatory diseases .
- Cytotoxicity Assessment : A series of experiments conducted on various cancer cell lines revealed that MVHP could effectively inhibit cell proliferation in a dose-dependent manner. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Data Tables
Activity Type | Compound | IC50 Value (µM) | Notes |
---|---|---|---|
Antibacterial | This compound | 25 | Effective against S. aureus |
Anti-inflammatory | This compound | 30 | Comparable to diclofenac |
Cytotoxicity | This compound | 15 | Induces apoptosis in cancer cells |
Properties
IUPAC Name |
2-ethenyl-1-methylpyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-3-7-5-4-6-8(7)2/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVPCNHGZIJRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492655 | |
Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2540-06-9 | |
Record name | 2-Ethenyl-1-methyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70492655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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